molecular formula C14H18N2O5S B2739632 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide CAS No. 954634-49-2

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide

Cat. No.: B2739632
CAS No.: 954634-49-2
M. Wt: 326.37
InChI Key: OSFQFBROBWHUOK-UHFFFAOYSA-N
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Description

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide is a synthetic compound featuring a benzodioxole moiety fused to a pyrrolidinone ring, with an ethanesulfonamide group attached via a methylene bridge. The ethanesulfonamide group enhances solubility and serves as a hydrogen-bond acceptor, common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-2-22(18,19)15-7-10-5-14(17)16(8-10)11-3-4-12-13(6-11)21-9-20-12/h3-4,6,10,15H,2,5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFQFBROBWHUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Mechanism of Action

The mechanism of action of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole and Sulfonamide Groups
Compound Name Key Structural Features Pharmacological Relevance Synthesis Method Reference
N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide (11a) Benzo[d]isoxazole ring, ethanesulfonamide Potential enzyme inhibitor (e.g., kinase targets) Reaction of sulfonyl chloride with amino-substituted benzoisoxazole in DCM/pyridine
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Benzodioxole linked to acetamide, benzimidazole substituent IDO1 inhibitor (immuno-oncology) Amide coupling between benzimidazole derivative and benzodioxole acetic acid
tert-butyl (2S,3R)-3-hydroxy-4-(4-methoxy-N-(((S)-5-oxopyrrolidin-2-yl)methyl)phenylsulfonamido)-1-phenylbutan-2-ylcarbamate Benzodioxole-free but pyrrolidinone-sulfonamide core with tert-butyl and phenyl groups Not explicitly stated (likely protease inhibitor) Multi-step synthesis involving sulfonylation and carbamate protection

Key Observations :

  • Functional Group Impact : The acetamide in compound 28 lacks the sulfonamide’s strong electron-withdrawing effects, which may reduce binding affinity to sulfonamide-sensitive targets like carbonic anhydrases .
  • Substituent Effects : Bulky groups (e.g., tert-butyl in ) can sterically hinder interactions but improve metabolic stability .
Analogues with Benzodioxole and Pyrrolidine/Pyrrolidinone Cores
Compound Name Key Structural Features Pharmacological Relevance Synthesis Method Reference
ABT-627 (4-(benzo[d][1,3]dioxol-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid) Benzodioxole, pyrrolidine carboxylic acid, dibutylaminoacetamide Endothelin receptor antagonist (cardiovascular) Hydrogenation of nitroester intermediates followed by hydrolysis
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide (Target) Benzodioxole, pyrrolidinone, ethanesulfonamide Hypothesized enzyme inhibitor (e.g., kinases) Likely involves nucleophilic substitution of sulfonyl chloride with pyrrolidinone intermediate N/A

Key Observations :

  • Carboxylic Acid vs. Sulfonamide : ABT-627’s carboxylic acid group enhances polarity, favoring ionic interactions, while the target’s sulfonamide offers stronger hydrogen-bond acceptor capacity .
  • Conformational Flexibility: The pyrrolidinone in the target imposes a planar lactam conformation, whereas ABT-627’s pyrrolidine allows greater puckering, affecting binding pocket compatibility .

Pharmacological Implications

  • Benzodioxole : Enhances blood-brain barrier penetration in neuroactive compounds (e.g., IDO1 inhibitors in ) .
  • Sulfonamide : Common in enzyme inhibitors (e.g., COX-2, carbonic anhydrase); the target’s ethanesulfonamide may improve solubility over aromatic sulfonamides .
  • Pyrrolidinone: Found in bioactive molecules (e.g., ABT-627) due to its balance of rigidity and hydrogen-bonding .

Biological Activity

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole moiety linked to a pyrrolidine structure, which is further connected to an ethanesulfonamide group. The synthesis typically involves multiple steps:

  • Formation of the Benzodioxole Ring : This is achieved through the cyclization of catechol derivatives with formaldehyde.
  • Synthesis of the Pyrrolidine Moiety : This can be performed via the reaction of appropriate amines with carbonyl compounds.
  • Coupling Reaction : The final step involves linking the benzodioxole and pyrrolidine structures using suitable coupling reagents.
PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃S
Molecular Weight357.42 g/mol
CAS Number123456-78-9 (hypothetical)
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the benzo[d][1,3]dioxole structure have demonstrated significant antitumor activity against various cancer cell lines.

Case Study: Antitumor Efficacy

A study published in PubMed evaluated several compounds based on their ability to inhibit cancer cell proliferation. Compounds showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong antiproliferative effects:

CompoundIC50 (µM)Cancer Cell Line
N-(2H-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide2.38HepG2
N-(2H-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide1.54HCT116
Doxorubicin7.46HepG2

These findings suggest that compounds with similar structural characteristics may be effective in targeting cancer cells while sparing normal cells.

The proposed mechanism of action for this compound involves:

  • Inhibition of EGFR : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways by modulating proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at various phases, preventing cancer cell division.

Antidiabetic Potential

In addition to anticancer properties, derivatives similar to this compound have shown promise in managing diabetes. A recent study reported that certain benzodioxole derivatives significantly reduced blood glucose levels in diabetic mice models.

Table 2: Antidiabetic Efficacy

CompoundBlood Glucose Reduction (%)IC50 (µM)
Benzodioxole Derivative A30%2.57
Benzodioxole Derivative B25%4.28

This suggests a dual role for compounds containing the benzodioxole moiety in both cancer treatment and metabolic regulation.

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